molecular formula C14H13NO4 B8590212 3-Benzyloxy-4-nitro-benzyl alcohol

3-Benzyloxy-4-nitro-benzyl alcohol

Cat. No. B8590212
M. Wt: 259.26 g/mol
InChI Key: YOHBKLUNXLBOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-4-nitro-benzyl alcohol is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyloxy-4-nitro-benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxy-4-nitro-benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzyloxy-4-nitro-benzyl alcohol

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

(4-nitro-3-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H13NO4/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2

InChI Key

YOHBKLUNXLBOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Benzyloxy-4-nitrobenzaldehyde (10.3 g, 0.040 mol) is dissolved in methanol (120 mL) with heating and then cooled to 0° C. To this stirred solution, sodium borohydride (1.5 g, 0.40 mol) is added in portions over a period of 5 min. The mixture is allowed to warm to RT and stirred for 18 h. The solvent is removed under reduced pressure and EtOAc is added. The organic layer is washed with 1N HCl and brine, dried over sodium sulfate/magnesium sulfate, and concentrated to afford the title compound as a yellow-brown solid: (M+NH4)+=277.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cold (ice-water) solution of the title A compound, 3-benzyloxy-4-nitro-benzaldehyde (6.13 g, 23.8 mmol) in methanol (60 mL) is added in portions with stirring sodium borohydride (906 mg, 24 mmol) and the mixture is allowed to warm up to RT overnight. The mixture is evaporated to dryness at aspirator pressure and the residue is triturated with 2N aqueous HCl and extracted 3 times with EtOAc. The organic extracts are washed with brine, dried over anhydrous MgSO4, filtered and evaporated to give 3-benzyloxy-4-nitro-benzyl alcohol which solidifies on standing at RT under vacuum.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
906 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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